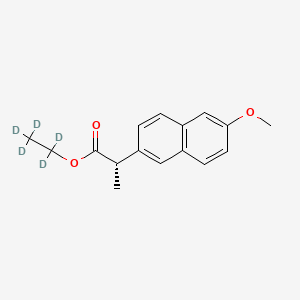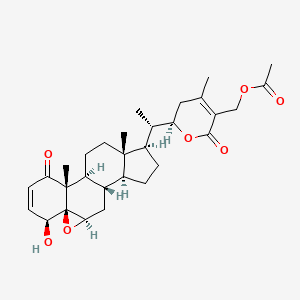
Betulafolianediol 3-acetate; Cabraleadiol 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Betulafolianediol 3-acetate can be synthesized through the acetylation of betulafolianediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of Betulafolianediol 3-acetate involves the extraction of betulafolianediol from natural sources, followed by its chemical modification. The extraction process includes solvent extraction, followed by purification using techniques such as column chromatography. The purified betulafolianediol is then acetylated to produce Betulafolianediol 3-acetate .
Chemical Reactions Analysis
Types of Reactions
Betulafolianediol 3-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form betulafolianediol 3-acetate derivatives.
Reduction: Reduction reactions can convert it back to betulafolianediol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Betulafolianediol 3-acetate derivatives.
Reduction: Betulafolianediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Betulafolianediol 3-acetate has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various triterpene derivatives.
Biology: It has shown significant biological activity, particularly as a mosquito larvicide.
Industry: It is used in the formulation of insecticides and other agrochemical products.
Mechanism of Action
The mechanism of action of Betulafolianediol 3-acetate involves its interaction with the biological membranes of mosquito larvae, leading to their disruption and eventual death . The compound targets specific molecular pathways involved in membrane integrity and function, making it an effective larvicide .
Comparison with Similar Compounds
Similar Compounds
Betulinic Acid: A derivative of betulin with potent anticancer activity.
Uniqueness
Betulafolianediol 3-acetate is unique due to its specific larvicidal activity against Aedes aegypti larvae, which is not commonly observed in other triterpenes . Its acetylated form also provides distinct chemical properties that enhance its biological activity .
Properties
Molecular Formula |
C32H54O4 |
|---|---|
Molecular Weight |
502.8 g/mol |
IUPAC Name |
[(8R,10R,14R)-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O4/c1-20(33)35-25-14-16-29(6)23(27(25,2)3)13-18-31(8)24(29)11-10-21-22(12-17-30(21,31)7)32(9)19-15-26(36-32)28(4,5)34/h21-26,34H,10-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,29-,30+,31+,32-/m0/s1 |
InChI Key |
MYKPKZPRXSYQEQ-RBZJZGJOSA-N |
Isomeric SMILES |
CC(=O)OC1CC[C@@]2(C3CCC4C(CC[C@]4([C@@]3(CCC2C1(C)C)C)C)[C@@]5(CCC(O5)C(C)(C)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C(CCC4(C3(CCC2C1(C)C)C)C)C5(CCC(O5)C(C)(C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)


![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)





![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
